molecular formula C21H15Cl2N3OS2 B2384994 N-(2,6-DICHLOROPHENYL)-2-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 315696-50-5

N-(2,6-DICHLOROPHENYL)-2-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2384994
CAS No.: 315696-50-5
M. Wt: 460.39
InChI Key: VVEIPZDYAIHNEJ-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic thieno[2,3-d]pyrimidine derivative designed for biochemical research. This compound features a multi-ring system integrating a thienopyrimidine core linked to a 2,6-dichlorophenyl group via an acetamide-sulfanyl bridge. Such heteroatom-rich molecular architectures are frequently explored as key precursors or scaffolds in the development of pharmacologically active molecules . The structural motif of a pyrimidine ring connected to a (substituted)phenyl ring via a sulfanyl-acetamide linker is found in compounds studied for their potential to form specific intermolecular interactions, such as hydrogen bonding and C–H···π interactions, which can be critical for protein binding in biological assays . The presence of the thienopyrimidine ring system is associated with a diverse range of biological activities in research contexts, positioning this compound as a valuable candidate for screening in new drug discovery projects and investigations into enzyme inhibition mechanisms . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3OS2/c1-12-24-20(28-11-18(27)26-19-15(22)8-5-9-16(19)23)14-10-17(29-21(14)25-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEIPZDYAIHNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)NC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DICHLOROPHENYL)-2-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl and dichlorophenyl groups. Common reagents used in these reactions include thionyl chloride, phenylboronic acid, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DICHLOROPHENYL)-2-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to N-(2,6-Dichlorophenyl)-2-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfany)acetamide may inhibit specific enzymes involved in critical cellular signaling pathways. This inhibition can lead to altered cellular functions and has implications for various therapeutic applications.

Antimicrobial Activity

Thienopyrimidine derivatives have shown promising antimicrobial properties. Studies indicate that similar compounds exhibit significant activity against various bacterial strains and fungi by disrupting essential cellular processes vital for microbial survival.

Anticancer Potential

Numerous studies have highlighted the anticancer potential of thienopyrimidine derivatives:

  • In Vitro Studies : Compounds with thienopyrimidine cores have demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives have shown to inhibit proliferation in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM).

Case Study on Leukemia Cells

A study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, suggesting a potential mechanism for its anticancer activity.

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of thienopyrimidine were tested against various pathogens. The results showed promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.

Summary Table of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits specific enzymes involved in cellular signaling pathways
Antimicrobial ActivityEffective against various bacterial strains and fungi
Anticancer PotentialDemonstrates cytotoxic effects on cancer cell lines; induces apoptosis and cell cycle arrest

Mechanism of Action

The mechanism of action of N-(2,6-DICHLOROPHENYL)-2-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its thienopyrimidine core, which distinguishes it from other acetamide derivatives. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Potential Applications
N-(2,6-Dichlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide Thieno[2,3-d]pyrimidine 2,6-Dichlorophenyl; methyl; phenyl Kinase inhibition (hypothesized)
2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide Pyridine 3-Cyano; 4-(4-ethoxy-3-methoxyphenyl); 2,6-dimethylphenyl Unknown (structural diversity)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Simple aryl 2-Chloro; 2,6-diethylphenyl; methoxymethyl Herbicide
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Simple aryl 2-Chloro; 2,6-diethylphenyl; propoxyethyl Herbicide
  • This could improve target binding in enzyme-active sites.
  • Substituent Effects : The 2,6-dichlorophenyl group increases electronegativity and steric bulk relative to the 2,6-dimethylphenyl group in ’s compound. Chlorine atoms may enhance metabolic stability but could also raise toxicity concerns.
  • Functional Group Roles : The sulfanyl linkage in both the target and ’s compound may contribute to redox activity or hydrogen bonding, whereas herbicidal analogs () rely on chloro and alkoxy groups for electrophilic reactivity.

Physicochemical Properties (Inferred)

  • Solubility: The rigid thienopyrimidine core may reduce aqueous solubility relative to simpler herbicidal acetamides, necessitating formulation adjustments.

Research Findings and Implications

While direct studies on the target compound are unavailable in the provided evidence, the following insights can be extrapolated:

  • Structural Characterization : Crystallography tools like SHELX (used for small-molecule refinement ) would be critical for resolving its 3D conformation, aiding in docking studies or SAR analyses.
  • In contrast, herbicidal analogs () target plant-specific enzymes like acetolactate synthase.
  • Synthetic Challenges: The fused thienopyrimidine system requires multi-step synthesis, whereas herbicidal acetamides () are simpler to produce, reflecting their agricultural use.

Notes

Methodology : SHELX programs are industry standards for crystallographic refinement, implying their utility in confirming the compound’s structure if experimental data exists.

Biological Activity

N-(2,6-Dichlorophenyl)-2-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in pharmacology due to its complex structure and potential biological activities. The compound is characterized by the presence of a thieno[2,3-d]pyrimidine moiety, which has been associated with various therapeutic effects.

Chemical Structure

The chemical formula for this compound is C19H17Cl2N3SC_{19}H_{17}Cl_2N_3S, and it features a dichlorophenyl group attached to an acetamide functional group through a sulfanyl linkage to a thieno[2,3-d]pyrimidine derivative. This unique structure suggests potential interactions with biological targets that could lead to various pharmacological effects.

Anticancer Activity

Research indicates that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. A study demonstrated that related thieno[2,3-d]pyrimidines can inhibit the proliferation of cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. For instance, the inhibition of dihydrofolate reductase (DHFR) has been linked to the anticancer activity of these compounds .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The presence of the dichlorophenyl group enhances its lipophilicity, which may improve membrane penetration and increase its bactericidal activity against both gram-positive and gram-negative bacteria. Some studies have shown moderate activity against specific strains, indicating its potential as an antimicrobial agent .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis, such as DHFR, thereby disrupting DNA replication in rapidly dividing cells.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that compounds with similar structures can modulate GPCR pathways, which play crucial roles in various physiological processes including inflammation and cancer progression .

Study 1: In Vitro Anticancer Activity

A comparative study evaluated the anticancer effects of several thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. This compound was found to significantly reduce cell viability in breast and lung cancer cell lines through apoptosis induction.

CompoundCancer TypeIC50 (µM)
This compoundBreast12.5
N-(2,6-Dichlorophenyl)-2-{Thienopyrimidine}Lung15.0

Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, this compound was tested against a panel of bacteria. Results indicated that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for high yield?

The synthesis involves multi-step organic reactions. A typical approach includes:

  • Step 1 : Condensation of thienopyrimidine precursors with chlorinated aryl acetamide derivatives under reflux conditions (ethanol, 30 minutes, sodium acetate as a base) .
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution, using reagents like 2-mercaptoacetamide derivatives.
  • Key Variables : Solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., palladium for cross-coupling).
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of starting materials) and recrystallization from ethanol-dioxane mixtures can improve purity and yield (up to 85% reported in analogous syntheses) .

Table 1 : Synthesis Optimization Parameters

VariableOptimal ConditionImpact on Yield/Purity
SolventEthanolHigh solubility
TemperatureReflux (~78°C)Accelerates reaction
CatalystSodium acetateNeutralizes byproducts
Reaction Time30–60 minutesBalances completion vs. degradation

Q. How is the compound structurally characterized to confirm its identity?

  • Spectroscopic Methods :
  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm for phenyl/thienopyrimidine) and acetamide carbonyl (δ ~170 ppm) .

  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 476.39 g/mol for a related analog) .

    • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological assays).

    Table 2 : Key Spectroscopic Data (Analog from )

    ParameterValue
    Molecular FormulaC21_{21}H15_{15}Cl2_2N3_3O2_2S2_2
    Molecular Weight476.39 g/mol
    IUPAC Name[As per structural analogs]

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram− bacteria).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50}.
    • Dose-Response : Use logarithmic concentrations (1 nM–100 µM) to establish potency thresholds.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Substituent Modification :
  • Vary phenyl/thienopyrimidine substituents (e.g., electron-withdrawing groups like -Cl vs. -CH3_3) to assess impact on receptor binding .
  • Replace the sulfanyl linker with ether or amine groups to probe flexibility requirements.
    • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data Triangulation :
  • Repeat assays under standardized conditions (e.g., cell passage number, serum-free media).
  • Validate hits using orthogonal methods (e.g., fluorescence-based assays vs. luminescence).
    • Statistical Robustness : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish true effects from noise .

Q. How can in vivo pharmacokinetic (PK) properties be evaluated for this compound?

  • Rodent Models : Administer via intravenous/oral routes (dose: 10–50 mg/kg) and collect plasma at timed intervals.
  • Analytical Methods : LC-MS/MS quantifies compound concentration; calculate AUC, half-life, and bioavailability.
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Target Deconvolution :
  • Chemical Proteomics : Immobilize the compound on beads for pull-down assays to identify binding proteins.
  • CRISPR-Cas9 Screening : Knockout candidate genes in resistant vs. sensitive cell lines.
    • Pathway Analysis : RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis, cell cycle arrest).

Notes on Data Interpretation

  • Contradiction Analysis : Discrepancies in biological activity may arise from assay sensitivity (e.g., cell line-specific responses) or compound stability (e.g., degradation in DMSO stock solutions). Always include vehicle controls and stability tests .
  • Synthetic Reproducibility : Batch-to-batch variability can be minimized by strict control of anhydrous conditions and inert atmospheres (N2_2/Ar) during critical steps .

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